molecular formula C10H13F3O2 B13078450 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one

4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one

Cat. No.: B13078450
M. Wt: 222.20 g/mol
InChI Key: JJUXXKFCGSMRRN-UHFFFAOYSA-N
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Description

4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is a chemical compound with the molecular formula C₁₀H₁₃F₃O₂ and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of an ethyl group, a trifluoroacetyl group, and a cyclohexanone ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with ethyl and trifluoroacetyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoroacetyl group may play a role in enhancing the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-(trifluoroacetyl)cyclohexan-1-one is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

4-ethyl-2-(2,2,2-trifluoroacetyl)cyclohexan-1-one

InChI

InChI=1S/C10H13F3O2/c1-2-6-3-4-8(14)7(5-6)9(15)10(11,12)13/h6-7H,2-5H2,1H3

InChI Key

JJUXXKFCGSMRRN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C(F)(F)F

Origin of Product

United States

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